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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

Technical Support Center: BMS-986143

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers encountering challenges with the low brain penetration of BMS-986143
in Central Nervous System (CNS) models.

Frequently Asked Questions (FAQSs)

Q1: What is BMS-986143 and its primary mechanism of action?

BMS-986143 is an orally active, potent, and reversible inhibitor of Bruton's tyrosine kinase
(BTK).[1][2] BTK is a key enzyme in the B-cell receptor signaling pathway and is also involved
in signaling through Fc receptors in other hematopoietic cells.[3] By inhibiting BTK, BMS-
986143 can modulate B-cell activation and proliferation, making it a compound of interest for
autoimmune diseases.[1][3] Its reversible nature was pursued to achieve a better safety profile
for inflammatory conditions compared to irreversible inhibitors.[2]

Q2: Why is achieving significant CNS penetration with small molecules like BMS-986143 a
common challenge?

The primary obstacle is the blood-brain barrier (BBB), a highly selective interface composed of
endothelial cells, astrocytes, and pericytes.[4] The BBB's key features that limit drug entry
include:
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o Tight Junctions: These structures severely restrict the paracellular movement of molecules
from the bloodstream into the brain.[4]

» Efflux Transporters: The BBB is equipped with a high concentration of ATP-binding cassette
(ABC) transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of
xenobiotics, including many small molecule drugs, back into the bloodstream.[5]

o Enzymatic Activity: The BBB contains enzymes that can metabolize potential drug
candidates before they can enter the brain.

Q3: What specific molecular properties typically limit a drug's ability to cross the blood-brain
barrier?

Several physicochemical properties are critical for passive diffusion across the BBB. Molecules
with poor CNS penetration often exhibit one or more of the following characteristics:

» High molecular weight (>400-500 Da)

« High polar surface area (PSA > 90 A?)

e Alarge number of rotatable bonds

e High hydrogen bonding capacity[6]

o Low lipophilicity (LogP outside the optimal range of 1.5-3.5)

» Being a substrate for active efflux transporters like P-gp.[5][7]

Q4: How can | experimentally determine if BMS-986143 is a substrate for efflux transporters
like P-glycoprotein (P-gp)?

An in vitro transwell assay is a standard method. This involves a polarized monolayer of cells
(e.g., Caco-2 or MDCK-MDR1) that express P-gp. The transport of BMS-986143 is measured
in both directions: from the apical (blood side) to the basolateral (brain side) chamber (A-to-B)
and vice versa (B-to-A). A high efflux ratio (Papp B-to-A / Papp A-to-B) suggests the compound
is a substrate for an efflux transporter.[8] Co-incubation with a known P-gp inhibitor can be
used to confirm this interaction.
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Q5: Are there other BTK inhibitors that have demonstrated brain penetration?

Yes, achieving brain penetration is a key goal for BTK inhibitors being developed for CNS
diseases like multiple sclerosis.[9][10] For example, fenebrutinib, another BTK inhibitor, has
shown an ability to cross the blood-brain barrier in clinical trials, with measurable
concentrations detected in the cerebrospinal fluid (CSF) of patients.[11][12] Preclinical studies
for zanubrutinib also suggested good blood-brain barrier permeability.[13] These compounds
can serve as benchmarks in CNS-focused studies.

Troubleshooting Guide

Issue 1: Low or undetectable concentrations of BMS-
986143 in brain tissue/CSF after systemic
administration.
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Potential Cause

Troubleshooting Step / Recommendation

Active Efflux by P-gp

Pre-treat animals with a potent P-gp inhibitor
(e.g., verapamil, cyclosporine A) prior to BMS-
986143 administration. A significant increase in
the brain-to-plasma concentration ratio would
confirm P-gp mediated efflux. Note: This is for

experimental validation only.

High Plasma Protein Binding

Only the unbound ("free") fraction of a drug can
cross the BBB.[7] Measure the fraction of BMS-
986143 unbound to plasma proteins using

equilibrium dialysis. A very low free fraction will

limit CNS exposure.

Rapid Metabolism

The compound may be metabolized in the
periphery or at the BBB itself. Conduct
pharmacokinetic studies with LC-MS/MS to
identify and quantify major metabolites and

assess their CNS penetration.

Poor Physicochemical Properties

The inherent properties of the molecule may
prevent passive diffusion. While difficult to
change, formulation strategies using
nanoparticles or prodrugs can sometimes

enhance delivery.[14]

Issue 2: Target engagement in the CNS is not observed
despite systemic administration.
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Potential Cause

Troubleshooting Step / Recommendation

Insufficient Free Drug Concentration

The total concentration in the brain may be
misleading due to non-specific tissue binding.[7]
It is the free concentration that engages the
target.[7] Determine the brain tissue binding
(fu,brain) and calculate the unbound brain-to-
plasma ratio (Kp,uu,brain). A Kp,uu,brain value
substantially lower than 1 indicates restricted

access.[5]

Assay Sensitivity

The pharmacodynamic (PD) assay may not be
sensitive enough to detect partial target
engagement. Validate your PD assay (e.g.,
pBTK levels via Western blot or ELISA) to
ensure it can detect a dose-dependent response
with a positive control compound known to
penetrate the CNS.

Incorrect Timing

The time point for assessing target engagement
may not align with the peak concentration
(Tmax) of the drug in the brain. Perform a time-
course experiment to measure brain
concentrations and target engagement at

multiple time points post-dose.

Data Summary

Table 1: In Vitro Inhibitory Activity of BMS-986143
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Target/Assay ICso0 Value Reference
Enzymatic Assays

Bruton's tyrosine kinase (BTK) 0.26 nM [1]

TEC 3nM [1]

ITK 21 nM [1]

BLK 5nM [1]

Cellular Assays

Ramos B Cell Calcium Flux 7+3nM [1]
Ramos Cellular BTK Inhibition 6.9 £ 3.4 nM [1]
Human Whole Blood BTK

o 25+ 19 nM [1]
Inhibition
Human PBMC TNFa Release 2nM [1]

Table 2: General Physicochemical Properties Influencing BBB Penetration

Favorable for CNS Unfavorable for CNS
Parameter . .
Penetration Penetration
Molecular Weight (MW) <400 Da > 500 Da
Topological Polar Surface Area
poiod < 70-90 A2 > 90 A2
(TPSA)
Lipophilicity (clogP) 15-35 <lor>4
Hydrogen Bond Donors <3 >3
Hydrogen Bond Acceptors <7 >7
P-gp Efflux Ratio (B-A/A-B) <2 >5
Visualizations
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Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-986143.
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Caption: Experimental workflow for troubleshooting low CNS penetration.
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Caption: Key factors modulating drug transport across the blood-brain barrier.
Detailed Experimental Protocols

Protocol 1: In Vivo Assessment of Brain Penetration in
Rodents (PK Study)

Objective: To determine the total concentration of BMS-986143 in plasma and brain tissue over
time to calculate the brain-to-plasma concentration ratio (Kp).

Materials:

« BMS-986143 and appropriate vehicle

o Male Sprague-Dawley rats (or other suitable rodent model), n=3-4 per time point
» Dosing syringes (for oral gavage or IV injection)

» Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

» Saline, ice, centrifuge, homogenizer

e LC-MS/MS system for bioanalysis

Methodology:
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e Dosing: Administer BMS-986143 to animals at a defined dose (e.g., 10 mg/kg) via the
desired route (e.g., oral gavage).

o Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose),
anesthetize a cohort of animals.

e Blood Collection: Collect terminal blood samples via cardiac puncture into anticoagulant
tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.

» Brain Collection: Immediately following blood collection, perfuse the animals transcardially
with ice-cold saline to remove blood from the cerebral vasculature.

» Brain Homogenization: Excise the whole brain, weigh it, and homogenize it in a known
volume of buffer (e.g., 4 volumes of phosphate-buffered saline) to create a brain
homogenate. Store at -80°C.

o Sample Analysis: Extract BMS-986143 from plasma and brain homogenate samples using
protein precipitation or liquid-liquid extraction. Analyze the concentrations using a validated
LC-MS/MS method.

» Data Calculation:
o Plot the mean plasma and brain concentrations versus time.

o Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain
(AUCbrain).

o The brain-to-plasma ratio (Kp) is calculated as: Kp = AUCbrain / AUCplasma.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate
Assessment

Objective: To determine if BMS-986143 is a substrate of the P-gp efflux transporter.
Materials:

 MDCKII-MDR1 (P-gp overexpressing) and MDCKII-WT (parental) cells
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Transwell insert plates (e.g., 12-well, 0.4 um pore size)

BMS-986143, Lucifer Yellow (paracellular marker), known P-gp substrate (e.g., digoxin)

Transport buffer (HBSS with 10 mM HEPES, pH 7.4)

LC-MS/MS system
Methodology:

e Cell Seeding: Seed MDCKII-MDR1 and MDCKII-WT cells onto transwell inserts and culture
until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring the
transepithelial electrical resistance (TEER).

e Transport Experiment (A-to-B):
o Wash monolayers with pre-warmed transport buffer.
o Add BMS-986143 solution to the apical (A) chamber.
o Add fresh transport buffer to the basolateral (B) chamber.
o Incubate at 37°C with gentle shaking.

o At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral
chamber and replace with fresh buffer.

e Transport Experiment (B-to-A):

o Simultaneously, perform the experiment in the reverse direction by adding BMS-986143 to
the basolateral (B) chamber and sampling from the apical (A) chamber.

« Integrity Check: After the experiment, measure the transport of Lucifer Yellow to ensure the
cell monolayer integrity was maintained.

o Sample Analysis: Analyze the concentration of BMS-986143 in all collected samples via LC-
MS/MS.
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e Data Calculation:

o Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) /
(A * Co), where dQ/dt is the transport rate, A is the surface area of the insert, and Co is the
initial concentration.

o Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

o An ER > 2-3 in MDCKII-MDRL1 cells, which is significantly higher than the ER in MDCKII-
WT cells, indicates that BMS-986143 is a P-gp substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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